molecular formula C18H17BrFNO3S B11412347 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B11412347
M. Wt: 426.3 g/mol
InChI Key: CJNGIZLADTVIMT-UHFFFAOYSA-N
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Description

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the benzamide core.

    Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the synthesis of the tetrahydrothiophene ring followed by oxidation to introduce the dioxido functionality.

    Attachment of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.

    Purification Techniques: Use of chromatography, recrystallization, or other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation.

    Reduction: The compound can be reduced under suitable conditions to modify its functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions might yield various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Cellular Pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-chlorobenzyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylbenzyl)benzamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorobenzyl group in 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide may impart unique properties such as increased lipophilicity or altered electronic characteristics, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H17BrFNO3S

Molecular Weight

426.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17BrFNO3S/c19-16-7-3-2-6-15(16)18(22)21(14-9-10-25(23,24)12-14)11-13-5-1-4-8-17(13)20/h1-8,14H,9-12H2

InChI Key

CJNGIZLADTVIMT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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